

N-Carboxyethylrhodanine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Carboxyethylrhodanine**

Cat. No.: **B1346826**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carboxyethylrhodanine, a derivative of the rhodanine heterocyclic core, belongs to a class of compounds that has garnered significant attention in medicinal chemistry. Rhodanine and its derivatives are known to exhibit a wide array of biological activities, positioning them as privileged scaffolds in drug discovery. This technical guide provides a comprehensive review of the synthesis, potential biological activities, and experimental methodologies related to **N-Carboxyethylrhodanine** and its closely related analogs, with a focus on their potential as enzyme inhibitors. While literature specifically detailing **N-Carboxyethylrhodanine** is limited, this review extrapolates from the rich data available on N-substituted rhodanine and rhodanine-3-alkanoic acid derivatives to provide a predictive overview for researchers.

Chemical Properties

Property	Value	Source
CAS Number	7025-19-6	Internal Data
Molecular Formula	C6H7NO3S2	Internal Data
Molecular Weight	205.25 g/mol	Internal Data
Canonical SMILES	C1(C(=O)N(CS1)CCC(=O)O)=S	Internal Data
IUPAC Name	3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid	Internal Data

Synthesis

The synthesis of N-substituted rhodanines, including **N-Carboxyethylrhodanine**, generally follows established protocols for the alkylation of the rhodanine nitrogen. A common and efficient method involves the reaction of rhodanine with a suitable alkylating agent in the presence of a base.

General Experimental Protocol: Synthesis of N-Alkyl Rhodanine Derivatives

This protocol is a generalized procedure based on common methods for the synthesis of N-substituted rhodanines.

Materials:

- Rhodanine
- 3-Bromopropionic acid (for **N-Carboxyethylrhodanine**) or other suitable alkyl halides/esters
- Base (e.g., potassium carbonate, sodium hydride, triethylamine)
- Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)
- Glacial acetic acid

- Sodium acetate

Procedure:

- N-Alkylation:
 - Dissolve rhodanine in a suitable solvent such as DMF or acetone.
 - Add a molar equivalent of a base (e.g., potassium carbonate).
 - To this mixture, add a slight molar excess of the alkylating agent (e.g., 3-bromopropionic acid).
 - The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water and filtering the resulting precipitate. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
- Knoevenagel Condensation (for 5-substituted derivatives):
 - The N-substituted rhodanine can be further functionalized at the 5-position via a Knoevenagel condensation with an appropriate aldehyde.
 - The N-substituted rhodanine and an equimolar amount of the desired aldehyde are dissolved in glacial acetic acid.
 - Anhydrous sodium acetate is added as a catalyst.
 - The mixture is refluxed for several hours.
 - After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration, washed with water, and purified by recrystallization.

Biological Activities and Quantitative Data

Rhodanine derivatives have been extensively studied for a variety of biological activities, with enzyme inhibition being a prominent feature. The data presented below is for rhodanine-3-acetic acid derivatives and other N-substituted rhodanines, which serve as valuable predictors for the potential activity of **N-Carboxyethylrhodanine**.

Enzyme Inhibition

N-substituted rhodanine derivatives have shown potent inhibitory activity against several enzymes, including carbonic anhydrases and acetylcholinesterase.[\[1\]](#)[\[2\]](#)

Table 1: Inhibition Constants (Ki) of N-substituted Rhodanine Derivatives against Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE)[\[1\]](#)

Compound Class	Target Enzyme	Ki Range (nM)
N-substituted rhodanine derivatives	hCA I	43.55 ± 14.20 to 89.44 ± 24.77
N-substituted rhodanine derivatives	hCA II	16.97 ± 1.42 to 64.57 ± 13.27
N-substituted rhodanine derivatives	AChE	66.35 ± 8.35 to 141.92 ± 12.63

Antibacterial Activity

Rhodanine-3-acetic acid derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains.[\[3\]](#)[\[4\]](#)

Table 2: Minimum Inhibitory Concentration (MIC) of Rhodanine-3-acetic Acid Derivatives against *Staphylococcus aureus*[\[3\]](#)

Compound ID	Substituent at C-5	MIC (µg/mL)
6k	Varies (specific structure not detailed in snippet)	2
6k (against MDR <i>S. aureus</i>)	Varies (specific structure not detailed in snippet)	1

MDR: Multidrug-resistant

Anticancer Activity

Derivatives of rhodanine-3-acetic acid have also been investigated for their antiproliferative effects against various human cancer cell lines.[\[5\]](#)

Table 3: IC50 Values of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide Derivatives[\[5\]](#)

Cell Line	Cancer Type	IC50 Range (μM)
A549	Lung adenocarcinoma	7.0 - 20.3
PC-3	Prostate cancer	7.0 - 20.3
HepG2	Hepatocellular carcinoma	7.0 - 20.3

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol is based on the methodology described for testing N-substituted rhodanine derivatives.[\[1\]](#)

Principle:

The inhibitory effect on carbonic anhydrase is determined by measuring the inhibition of the enzyme-catalyzed hydration of p-nitrophenyl acetate (p-NPA), which is monitored spectrophotometrically.

Materials:

- Human carbonic anhydrase I and II (hCA I and hCA II)
- p-Nitrophenyl acetate (p-NPA) as substrate
- Tris-SO₄ buffer (pH 7.4)

- **N-Carboxyethylrhodanine** or other test compounds
- 96-well microplate reader

Procedure:

- Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add Tris-SO₄ buffer, the enzyme solution, and the test compound solution at various concentrations.
- Pre-incubate the mixture at room temperature for a specified time.
- Initiate the reaction by adding the substrate solution (p-NPA).
- Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader.
- The rate of the reaction is calculated from the linear portion of the absorbance curve.
- The inhibition percentage is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
- IC₅₀ values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
- Inhibition constants (K_i) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.[\[6\]](#)

Antibacterial Susceptibility Testing (MIC Determination)

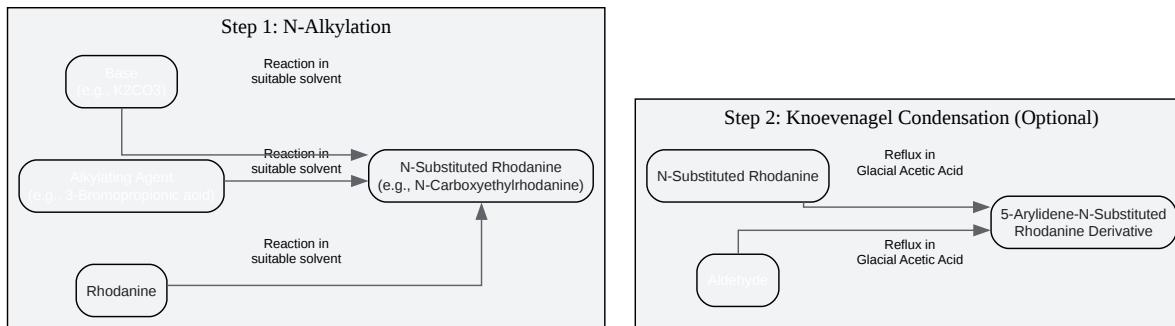
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[\[3\]](#)[\[4\]](#)

Principle:

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common

technique.

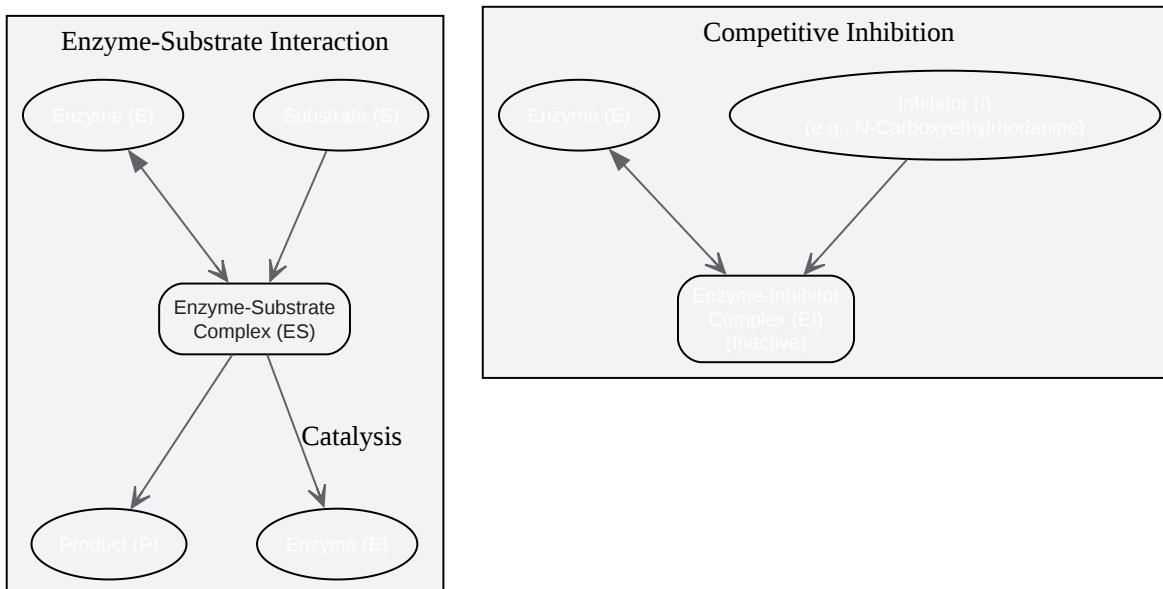
Materials:


- Bacterial strains (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB) or other suitable growth medium
- **N-Carboxyethylrhodanine** or other test compounds
- 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well microplate.
- Prepare a standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard).
- Inoculate each well of the microplate with the bacterial suspension.
- Include positive (no compound) and negative (no bacteria) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations


General Synthesis Workflow for N-Substituted Rhodanine Derivatives

[Click to download full resolution via product page](#)

Caption: General two-step synthesis of 5-arylidene-N-substituted rhodanine derivatives.

Conceptual Diagram of Competitive Enzyme Inhibition

[Click to download full resolution via product page](#)

Caption: A simplified model of competitive enzyme inhibition by an N-substituted rhodanine.

Conclusion

N-Carboxyethylrhodanine represents a promising, yet under-investigated, member of the rhodanine family. Based on the extensive research on analogous N-substituted rhodanine and rhodanine-3-alkanoic acid derivatives, it is plausible to predict that **N-Carboxyethylrhodanine** will exhibit significant biological activities, particularly as an inhibitor of various enzymes. The synthetic routes are well-established, allowing for its straightforward preparation and subsequent biological evaluation. This review provides a foundational guide for researchers interested in exploring the therapeutic potential of **N-Carboxyethylrhodanine**, offering insights into its synthesis, potential biological targets, and the experimental protocols required for its investigation. Further dedicated studies are warranted to fully elucidate the specific properties and mechanisms of action of **N-Carboxyethylrhodanine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bingol.edu.tr [bingol.edu.tr]
- 2. The green synthesis and molecular docking of novel N-substituted rhodanines as effective inhibitors for carbonic anhydrase and acetylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [N-Carboxyethylrhodanine: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346826#n-carboxyethylrhodanine-comprehensive-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com